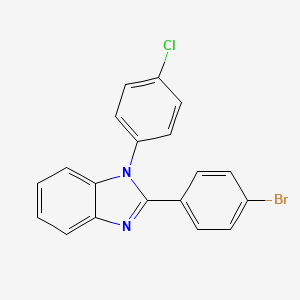![molecular formula C9H10F3N3O B13699503 1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)
1-[4-(Trifluoromethoxy)benzyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethoxy)benzyl]guanidine is a compound that features a trifluoromethoxy group attached to a benzyl guanidine structure.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions. Industrial production methods may involve the use of innovative trifluoromethoxylation reagents to facilitate the incorporation of the trifluoromethoxy group .
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)benzyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include scandium (III) triflate for guanylation and various organometallic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzyl]guanidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethoxy)benzyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)benzyl]guanidine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzyl bromide: This compound also contains a trifluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and are used in various fields due to their unique properties.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethoxy group with a benzyl guanidine moiety, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F3N3O |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)16-7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
InChI Key |
NTAPSIFPXFAAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


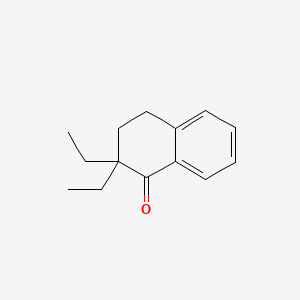
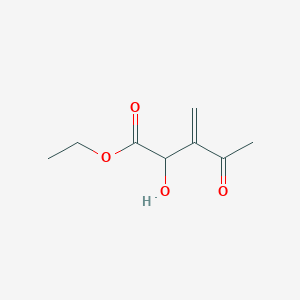
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
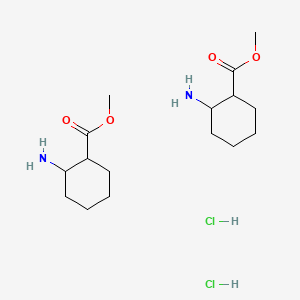
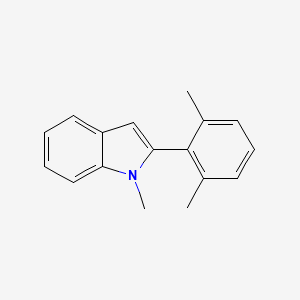
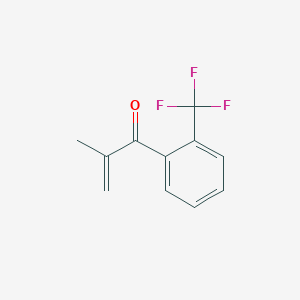
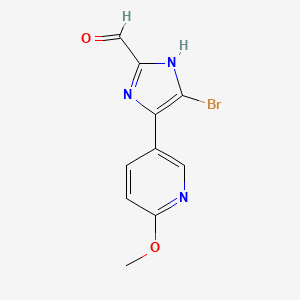
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
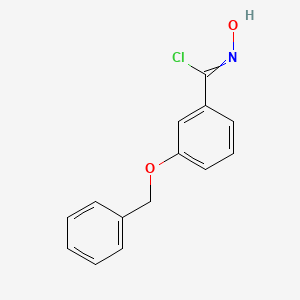
![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
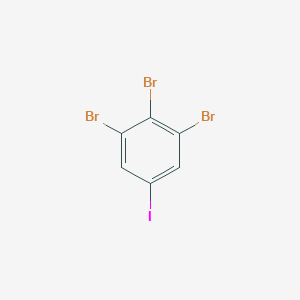
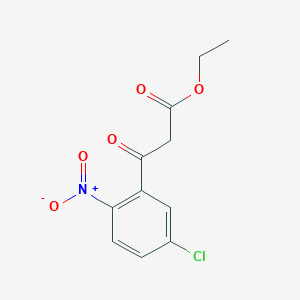
![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
